molecular formula C5H11ClN2O B13593579 1-Methylazetidine-3-carboxamidehydrochloride

1-Methylazetidine-3-carboxamidehydrochloride

Cat. No.: B13593579
M. Wt: 150.61 g/mol
InChI Key: OGYFNQXXKXJVHM-UHFFFAOYSA-N
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Description

1-Methylazetidine-3-carboxamidehydrochloride is a chemical compound with the molecular formula C5H11ClN2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-carboxamidehydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with a carboxamide derivative in the presence of hydrochloric acid. The reaction typically requires controlled temperature and inert atmosphere conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Methylazetidine-3-carboxamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylazetidine-3-carboxamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-methylazetidine-3-carboxamidehydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

  • Azetidine-3-carboxamide hydrochloride
  • Methyl azetidine-3-carboxylate hydrochloride
  • 3-Azetidinecarboxylic acid

Comparison: 1-Methylazetidine-3-carboxamidehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to azetidine-3-carboxamide hydrochloride, it has a methyl group at the nitrogen atom, which can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

1-methylazetidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-7-2-4(3-7)5(6)8;/h4H,2-3H2,1H3,(H2,6,8);1H

InChI Key

OGYFNQXXKXJVHM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)C(=O)N.Cl

Origin of Product

United States

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